molecular formula C18H16 B8605080 2-Methyl-1-(2-methylphenyl)naphthalene CAS No. 93870-58-7

2-Methyl-1-(2-methylphenyl)naphthalene

Cat. No.: B8605080
CAS No.: 93870-58-7
M. Wt: 232.3 g/mol
InChI Key: HCMRLMHAGTYPID-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylphenyl)naphthalene, with the CAS Registry Number 14476-01-8 , is an aromatic hydrocarbon with the molecular formula C17H14 and a molecular weight of 218.2931 g/mol . This solid compound has a documented melting point of 343.3 K (approximately 70.2 °C) . As a methylphenyl-substituted naphthalene, it belongs to a class of compounds typically synthesized for advanced materials research and chemical synthesis; related structures are often prepared via Grignard reactions, such as between specific tetralone derivatives and substituted bromobenzenes . Researchers value this compound as a building block or intermediate in the development of novel organic materials and for fundamental studies in organic chemistry and catalysis. Its structure, featuring a naphthalene core with ortho-methylphenyl and methyl substituents, makes it a subject of interest for investigating steric effects and molecular packing in the solid state. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

93870-58-7

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)naphthalene

InChI

InChI=1S/C18H16/c1-13-7-3-5-9-16(13)18-14(2)11-12-15-8-4-6-10-17(15)18/h3-12H,1-2H3

InChI Key

HCMRLMHAGTYPID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that naphthalene derivatives, including 2-Methyl-1-(2-methylphenyl)naphthalene, exhibit significant antimicrobial properties. A study demonstrated that naphthalene derivatives could stimulate the release of growth hormones and treat disorders related to hormone deficiencies . This positions the compound as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Properties
Naphthalene derivatives have been explored for their anti-inflammatory and anticancer effects. Compounds similar to this compound have shown promise in inhibiting tumor growth and acting as anti-inflammatory agents in various preclinical studies .

Industrial Applications

Dyes and Pigments
this compound is utilized in synthesizing dyes and pigments due to its stable aromatic structure. The compound can serve as an intermediate in producing azo dyes, which are widely used in textiles and coatings .

Polymer Production
The compound is also involved in producing heat-resistant polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in automotive and aerospace industries .

Environmental Impact Studies

Research has highlighted the environmental implications of this compound, particularly concerning its persistence and toxicity in ecosystems. Studies have shown that exposure to high concentrations of naphthalene derivatives can lead to adverse health effects in aquatic organisms, raising concerns about their environmental fate .

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthalene derivatives, including this compound, evaluated their antimicrobial activity against common pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections .

Case Study 2: Toxicological Assessment

Toxicological profiles of naphthalene derivatives have revealed potential risks associated with exposure. Chronic inhalation studies indicated that compounds like this compound could lead to respiratory issues and other health problems . These findings underscore the importance of assessing safety measures when utilizing such compounds in industrial processes.

Data Tables

Application Area Description Examples/Findings
PharmaceuticalsAntimicrobial and anticancer propertiesSignificant antimicrobial activity against pathogens
Industrial ChemicalsUsed as intermediates for dyes and polymersProduction of azo dyes; enhancement of polymer properties
Environmental StudiesAssessment of toxicity and ecological impactAdverse effects on aquatic life due to high concentration

Comparison with Similar Compounds

Key Observations :

  • The additional methyl and phenyl groups increase molecular weight and hydrophobicity compared to mono-methylated naphthalenes, reducing aqueous solubility .
  • Boiling points rise with molecular complexity due to stronger van der Waals interactions .

Toxicological Profile

Data from methylated naphthalenes and phenyl-substituted analogs provide insights:

Table 2. Acute Toxicity in Rodents (Oral Exposure)

Compound LD₅₀ (mg/kg) Target Organs Notable Effects
2-Methylnaphthalene 1,670 Liver, respiratory tract Hepatocellular necrosis, bronchiolar damage
1-Methylnaphthalene 1,890 Liver, kidneys Renal tubular degeneration
Naphthalene 490 Lungs, eyes Hemolytic anemia, cataracts
2-Phenylnaphthalene Not reported Likely liver, lungs (inferred) Limited data; assumed similar to PAHs

Key Findings :

  • Positional Isomerism Matters : 2-Methylnaphthalene exhibits greater hepatotoxicity than 1-methylnaphthalene, likely due to metabolic activation differences .

Environmental Stability and Degradation

Methylated naphthalenes are persistent in the environment, with half-lives in soil ranging from weeks to months. Key degradation pathways include:

  • Photolysis: Limited efficiency due to low UV absorption in natural sunlight .
  • Microbial Degradation: Slower for di-substituted derivatives (e.g., this compound) than mono-methylated analogs .

Preparation Methods

Reaction Design and Ligand Selection

A naphthamide-derived phosphine ligand (A2phos) enables asymmetric induction, critical for controlling the absolute configuration at the biaryl axis. The reaction involves:

  • Substrates : 2-Methylphenylboronic acid and a naphthalene halide precursor.

  • Catalyst System : PdCl₂ with A2phos (1–2 mol %).

  • Base : K₃PO₄·7H₂O in aqueous media.

Optimized Conditions

ParameterValueSource
Temperature40–60°C
Solvent System1:1 Dioxane/Water
Pd Loading0.01–1 mol %
Reaction Time18–24 hours

Key Outcome :

  • Enantiomeric excess (ee) of 84.3% achieved initially, improved to 98.9% via recrystallization.

  • Absolute configuration determined by X-ray crystallography: (aS)-2-methyl-1-(o-tolyl)naphthalene .

Photochemical Cyclization

This approach constructs the fused aromatic system via light-induced cyclization.

Synthetic Pathway

  • Intermediate Synthesis :

    • 1-(2-Methylphenyl)-3,4-dihydronaphthalene-2-carbaldehyde (10a) is synthesized via aldehyde formation from brominated precursors.

  • Cyclization :

    • Conditions : Mercury lamp irradiation (UV light) in DMF, 80°C, 10 minutes.

    • Product : Benzo[c]phenanthrene (11a), a key intermediate for further functionalization.

Yields and Purity

StepYield (%)Purity (%)
Intermediate (10a)88>95
Cyclization (11a)78>90

Advantages :

  • Avoids harsh reducing agents.

  • Enables regioselective ring closure.

Isomerization and Crystallization

This method exploits catalytic isomerization to shift substituents to the thermodynamically favored 2-position.

Catalyst Selection

  • Catalyst : HBEA zeolite treated with mixed acids (e.g., HCl, NH₄NO₃).

  • Conditions :

    • Temperature : 623 K (350°C).

    • Pressure : Atmospheric.

Process Optimization

ParameterOptimal ValueImpact on Yield
Temperature623 KMax 65.8%
Acid TreatmentHCl + NH₄NO₃Enhances acidity
Reaction Time2–4 hoursBalances selectivity

Outcome :

  • 2-Methylnaphthalene yield : 65.8% from 1-methylnaphthalene.

  • Purity : 96.67% after two-stage crystallization.

High-Temperature Methylation

This industrial-scale method introduces methyl groups via vapor-phase alkylation.

Reaction Setup

  • Catalyst : Activated alumina (CATAPAL®).

  • Substrates : Naphthalene and methanol (molar ratio 1:4–6).

  • Conditions :

    • Temperature : 500–650°C.

    • Pressure : 10–40 atm.

Selectivity and Yield

Temperature (°C)2-Methylnaphthalene Yield (%)Selectivity (%)
45032.759.2
60059.274.6

Key Insight :

  • Temperature dependence : Higher temperatures (>550°C) favor 2-methylnaphthalene over 1-isomer.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Suzuki Coupling High stereocontrol, mild conditionsRequires expensive chiral ligands
Photochemical Regioselective, no reducing agentsLimited scalability, UV dependency
Isomerization High purity, reusable catalystLow yield (65.8%), energy-intensive
Methylation Industrial scalability, no Pd requiredLow selectivity at <550°C

Q & A

What experimental models and endpoints are recommended for assessing systemic toxicity of 2-Methyl-1-(2-methylphenyl)naphthalene?

Level: Basic
Methodological Answer:

  • In vivo models : Use laboratory mammals (e.g., rodents) exposed via inhalation, oral, or dermal routes, as per inclusion criteria in systematic toxicological reviews .
  • Key endpoints : Monitor systemic effects such as hepatic, renal, respiratory, and hematological outcomes (Table B-1, ). For example, hepatic enzyme activity (ALT/AST) and histopathological changes in liver tissue are critical markers.
  • Data validation : Cross-reference results with ATSDR’s Toxicological Profile, which prioritizes peer-reviewed studies and expert-validated non-peer-reviewed data .

How should researchers design a systematic review to resolve contradictions in carcinogenicity data for methylated naphthalenes?

Level: Advanced
Methodological Answer:

  • Literature screening : Conduct a two-step process: title/abstract screening (14,468 records reduced to 720) followed by full-text review (41 studies included) .
  • Data extraction : Use standardized forms to collect species-specific data on exposure routes, doses, and health outcomes (Table C-2, ).
  • Risk of bias assessment : Apply questionnaires for animal studies (e.g., randomization of doses, allocation concealment; Table C-7) and human studies (e.g., outcome reporting completeness; Table C-6) .
  • Confidence rating : Translate findings into evidence levels (e.g., "high confidence" for consistent results across species) .

What analytical methods are validated for quantifying this compound in biological matrices?

Level: Basic
Methodological Answer:

  • Chromatographic techniques : Use GC-MS or HPLC-UV with NIST-certified reference standards to ensure accuracy .
  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for isolating hydrophobic compounds from plasma or tissue homogenates.
  • Quality control : Include recovery rates (≥80%) and detection limits (≤1 ppb) per EPA guidelines .

How can confounding variables be mitigated in epidemiological studies on occupational exposure to methylnaphthalenes?

Level: Advanced
Methodological Answer:

  • Study design : Prioritize cohort studies with individual exposure monitoring over aggregate data to reduce misclassification .
  • Adjustment for co-exposures : Statistically control for polycyclic aromatic hydrocarbons (PAHs) using multivariate regression.
  • Inclusion criteria : Adopt ATSDR’s framework, excluding studies without compound-specific effect estimates (e.g., mixed PAH exposures) .

What mechanistic approaches elucidate the hepatotoxic pathways of this compound?

Level: Advanced
Methodological Answer:

  • In vitro assays : Measure CYP450 inhibition (e.g., CYP1A2, CYP3A4) in human hepatocyte cultures to identify metabolic activation pathways .
  • Omics integration : Combine transcriptomic profiling (RNA-seq) with histopathology in rodent models to map oxidative stress and apoptosis pathways.
  • Dose-response modeling : Use benchmark dose (BMD) analysis to establish threshold levels for hepatotoxicity .

What physicochemical properties influence the environmental persistence of methylated naphthalenes?

Level: Basic
Methodological Answer:

  • Key properties :

    PropertyValueImpactSource
    LogP (octanol-water)~3.5–4.0Bioaccumulation potentialNIST
    Vapor pressure0.01–0.1 mmHgVolatilization in air
    Aqueous solubility<1 mg/LLow mobility in groundwater
  • Environmental fate modeling : Use EPI Suite™ to predict degradation half-lives in soil/water .

How should conflicting data on neurotoxicity be analyzed in methylnaphthalene research?

Level: Advanced
Methodological Answer:

  • Evidence synthesis : Apply ATSDR’s 8-step systematic review, including hazard identification and confidence rating (e.g., "limited evidence" for neurotoxicity due to inconsistent species responses) .
  • Mechanistic validation : Cross-validate in vivo findings with in vitro blood-brain barrier (BBB) permeability assays.
  • Data gaps : Prioritize studies using the compound’s pure form, excluding mixed PAH exposures .

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